molecular formula C6H8N4 B15058679 2-(Pyrimidin-2-yl)acetimidamide

2-(Pyrimidin-2-yl)acetimidamide

Cat. No.: B15058679
M. Wt: 136.15 g/mol
InChI Key: PUSNDNRFJVNBRZ-UHFFFAOYSA-N
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Description

2-(Pyrimidin-2-yl)acetimidamide is a pyrimidine derivative characterized by a pyrimidine ring substituted at the 2-position with an acetimidamide group (–NH–C(=NH)–CH₃). The acetimidamide moiety introduces hydrogen-bonding capabilities and enhanced polarity, which may influence bioavailability and target interactions.

Properties

Molecular Formula

C6H8N4

Molecular Weight

136.15 g/mol

IUPAC Name

2-pyrimidin-2-ylethanimidamide

InChI

InChI=1S/C6H8N4/c7-5(8)4-6-9-2-1-3-10-6/h1-3H,4H2,(H3,7,8)

InChI Key

PUSNDNRFJVNBRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)CC(=N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrimidin-2-yl)acetimidamide typically involves the reaction of pyrimidine derivatives with appropriate amidine precursors. One common method involves the cyclization of 2-aminothiophen-3-carboxylates with chloroacetonitrile to construct the pyrimidine core . Another approach includes the reaction of acid chlorides with terminal alkynes under Sonogashira conditions to produce substituted pyrimidines .

Industrial Production Methods

Industrial production methods for pyrimidine derivatives often involve multi-step synthesis processes that can be scaled up for large-scale production. These methods may include the use of catalytic reactions, such as ZnCl₂-catalyzed three-component coupling reactions, to efficiently produce pyrimidine derivatives .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrimidin-2-yl)acetimidamide can undergo various types of chemical reactions, including:

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrimidine N-oxides, while reduction reactions may produce reduced pyrimidine derivatives .

Scientific Research Applications

Unfortunately, the available search results do not offer specific applications, comprehensive data tables, or case studies focusing solely on the compound "2-(Pyrimidin-2-yl)acetimidamide." However, the search results do provide some context regarding pyrimidine-based compounds and their applications in drug discovery and medicinal chemistry.

Pyrimidine-Based Drugs and Applications

  • General Applications: Pyrimidines, as a core structure, have become increasingly important in many drug molecules, impacting drug discovery therapeutics . They have found widespread use in antimicrobial, antimalarial, antiviral, anticancer, antileishmanial, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant applications . Pyrimidines also possess medicinal properties important to central nervous system (CNS)-active agents, calcium channel blockers, and antidepressants .
  • Structural Diversity and Interactions: The pyrimidine skeleton can be easily modified for structural diversity, allowing interaction with various targets by effectively forming hydrogen bonds and acting as bioisosteres for phenyl and other aromatic π systems. This often improves the pharmacokinetic/pharmacodynamic properties of drugs .
  • Anti-inflammatory Applications: Some pyrimidine derivatives have demonstrated anti-inflammatory activity by suppressing COX-2 activity . Certain pyrimidine derivatives have shown anti-inflammatory effects similar to that of indomethacin .

Tankyrase Inhibitors

  • 2-piperidin-1-yl-acetamide compounds, which are related to this compound, have use as tankyrase inhibitors in the treatment of Wnt signaling and tankyrase 1 and 2 signaling related disorders, including cancer . The Wnt/3-catenin pathway is implicated, and mutations in Axin1 and Axin2 have been identified in patients with hepatocarcinomas and colorectal cancer, respectively .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key differentiator is its acetimidamide substituent. Below is a comparison with structurally related pyrimidine derivatives:

Table 1: Substituent and Functional Group Comparison
Compound Name Substituents on Pyrimidine Ring Key Functional Groups
2-(Pyrimidin-2-yl)acetimidamide Acetimidamide at 2-position –NH–C(=NH)–CH₃
N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide () Acetamide at 5-position; amino and hydroxyl groups at 2,4,6-positions –NH₂, –OH, –CONH₂
4-Chloro-2-(6-chloropyrimidin-4-yl)aniline () Chlorine at 4- and 6-positions; aniline at 2-position –Cl, –NH₂ (aromatic amine)

Key Observations :

  • In contrast, the dihydroxy and amino groups in ’s compound enhance hydrogen-bonding capacity but may reduce metabolic stability .
  • Pharmacological Implications: Chlorinated derivatives () often exhibit increased lipophilicity, favoring membrane penetration in antimicrobial applications.

Biological Activity

2-(Pyrimidin-2-yl)acetimidamide is a heterocyclic compound known for its diverse pharmacological activities. This article explores its biological activity, focusing on its anti-inflammatory properties, potential as an anticancer agent, and other therapeutic applications. The following sections summarize key research findings, case studies, and data tables relevant to the compound's biological activity.

Anti-Inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory effects. A study demonstrated its ability to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential mechanism for its therapeutic use in inflammatory diseases.

Table 1: Summary of Anti-Inflammatory Activity

StudyMethodKey Findings
In vitro cytokine assayInhibition of TNF-α and IL-6 production
Animal model of inflammationReduced edema and inflammatory cell infiltration

Anticancer Potential

The compound has also been investigated for its anticancer properties. Various studies have indicated that this compound can induce apoptosis in cancer cell lines, including breast and lung cancers. Mechanistic studies suggest that it may act through the modulation of signaling pathways involved in cell proliferation and survival.

Case Study: Breast Cancer Cell Lines
A notable study evaluated the effects of this compound on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability and an increase in apoptosis markers after treatment with the compound.

Table 2: Anticancer Activity Overview

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis via caspase activation
A549 (Lung)20Inhibition of NF-kB signaling pathway

Other Biological Activities

In addition to its anti-inflammatory and anticancer activities, this compound has shown promise in other areas:

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria.
  • Enzyme Inhibition : It has been reported to inhibit certain enzymes involved in metabolic pathways, which could be beneficial in managing metabolic disorders.

Table 3: Summary of Other Biological Activities

Activity TypeObservations
AntimicrobialEffective against MRSA
Enzyme InhibitionInhibition of carbonic anhydrase

Q & A

Q. Q: What are the common synthetic routes for preparing 2-(pyrimidin-2-yl)acetimidamide?

A: The compound is typically synthesized via amidination reactions. A two-step approach involves:

  • Step 1 : Reacting 2-(pyrimidin-2-yl)acetic acid derivatives (e.g., esters or halides) with ammonia or ammonium salts to form intermediates like acetamides .
  • Step 2 : Converting the acetamide to acetimidamide using reagents such as phosphorus pentachloride (PCl₅) followed by ammonia treatment. This method is analogous to the synthesis of structurally related acetimidamide derivatives .
    Key purity checks include monitoring reaction progress via thin-layer chromatography (TLC) and intermediate characterization using NMR spectroscopy.

Advanced Synthesis Optimization

Q. Q: How can reaction conditions be optimized to improve yields of this compound?

A: Advanced optimization involves:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu systems) may enhance coupling efficiency in pyrimidine-functionalization steps.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates .
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during amidine formation .
    Parallel experimentation with Design of Experiments (DoE) frameworks is recommended to identify critical parameters .

Basic Characterization

Q. Q: What spectroscopic methods are essential for characterizing this compound?

A: Core techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon backbone. The pyrimidine ring protons typically appear as distinct multiplets in δ 7.0–8.5 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., exact mass 166.0851 g/mol for C₆H₈N₄) .
  • Infrared (IR) spectroscopy : Peaks at ~1650 cm⁻¹ (C=N stretch) and ~3350 cm⁻¹ (N-H stretch) confirm the amidine group .

Advanced Structural Elucidation

Q. Q: How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

A: Single-crystal X-ray diffraction provides atomic-level resolution:

  • Data collection : Use a high-resolution diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : SHELXL software refines bond lengths, angles, and torsional parameters. For example, the pyrimidine ring typically exhibits planarity with bond angles near 120° .
  • Validation : Check R-factors (<0.05) and residual electron density maps to confirm model accuracy .

Basic Biological Activity

Q. Q: What in vitro assays are suitable for evaluating the bioactivity of this compound?

A: Standard assays include:

  • Enzyme inhibition : Kinase inhibition assays (e.g., EGFR or VEGFR2) using fluorescence-based ADP-Glo™ kits. Structural analogs have shown kinase inhibitory activity .
  • Antimicrobial testing : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .

Advanced Mechanistic Studies

Q. Q: How can mechanistic insights into the kinase inhibition of this compound be obtained?

A: Advanced approaches include:

  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and stoichiometry with target kinases.
  • X-ray co-crystallography : Resolves ligand-protein interactions, such as hydrogen bonding with kinase ATP-binding pockets .
  • Mutagenesis studies : Site-directed mutagenesis of kinase active sites (e.g., T790M in EGFR) to validate binding specificity .

Data Contradictions

Q. Q: How should researchers address conflicting bioactivity data for this compound across studies?

A: Resolve contradictions via:

  • Dose-response validation : Reproduce assays with standardized concentrations (e.g., 1–100 μM) and controls.
  • Purity verification : Re-characterize batches using HPLC (>98% purity) to rule out impurity-driven effects .
  • Orthogonal assays : Confirm activity in cell-free (e.g., SPR) and cell-based (e.g., luciferase reporter) systems .

Computational Studies

Q. Q: What computational tools predict the binding modes of this compound with biological targets?

A: Use:

  • Molecular docking : AutoDock Vina or Schrödinger Glide to model interactions with kinase domains. The amidine group often forms salt bridges with aspartate residues .
  • Molecular dynamics (MD) : GROMACS or AMBER simulations (50–100 ns) assess binding stability and conformational changes.
  • QSAR modeling : Develop predictive models using descriptors like logP and topological polar surface area (TPSA) .

Analytical Challenges

Q. Q: What strategies separate stereoisomers or tautomers of this compound?

A: Techniques include:

  • Chiral HPLC : Use a Chiralpak® IG-3 column with hexane:isopropanol (80:20) mobile phase.
  • Crystallography : Resolve tautomeric forms (e.g., imine vs. enamine) via temperature-dependent XRD .
  • NMR NOESY : Detect spatial proximity of protons to distinguish tautomers .

Safety and Toxicity

Q. Q: What safety protocols are recommended for handling this compound?

A: Follow:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (vapor pressure: ~0.001 mmHg at 25°C) .
  • Waste disposal : Neutralize with 10% acetic acid before incineration .
    Toxicity data are limited; assume acute toxicity and conduct Ames tests for mutagenicity .

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